4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic compound that belongs to the class of organic compounds known as coumarins and derivatives. These compounds are characterized by a benzopyran moiety with a ketone group at the C2 carbon atom. The compound is not currently approved for clinical use and is classified as an experimental small molecule. It has been identified with the DrugBank ID DB07512, indicating its relevance in pharmaceutical research, particularly concerning its potential biological activities and mechanisms of action .
The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate can be approached through several methods, often involving multi-step organic reactions. A typical synthesis route may include:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity .
The molecular structure of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate can be described as follows:
The compound's structure can be visualized using various computational chemistry software tools that allow for three-dimensional modeling based on its SMILES representation or InChI keys .
4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate can participate in various chemical reactions:
These reactions are essential for modifying the compound for further biological testing or medicinal chemistry applications .
The mechanism of action for 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate primarily revolves around its role as an inhibitor of amine oxidases. These enzymes catalyze oxidative deamination processes that are crucial in neurotransmitter metabolism. By inhibiting these enzymes, the compound may influence levels of biogenic amines in the central nervous system, potentially affecting mood and cognitive functions.
The specific interactions at the molecular level involve binding to the active site of the enzyme, leading to a decrease in enzymatic activity and altered metabolic pathways .
The physical and chemical properties of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The primary applications of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate lie within scientific research:
Further research is necessary to explore its full potential in these applications and assess its efficacy and safety profiles in biological systems .
The strategic functionalization of the coumarin nucleus has evolved significantly to enhance biological targeting and physicochemical stability. Early modifications focused on simple alkyl or halogen substitutions at the C4, C7, and C8 positions, as evidenced by compounds like 4-chloromethyl-7,8-dimethyl-chromen-2-one (CAS 41295-57-2) and 4-hydroxy-6,8-dimethyl-2H-chromen-2-one [5] [6]. These derivatives demonstrated that electron-donating groups (e.g., methyl at C8) increase aromatic electron density, improving intercalation with biological targets. The introduction of ester linkages at C7, such as in 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, marked a pivotal advancement by enabling conjugation with amino acid motifs [3]. This progression culminated in complex C7-ester derivatives like the subject compound, where the steric bulk of the 4,8-dimethylcoumarin core is leveraged to shield hydrolytically sensitive prodrug elements.
Table 1: Structural Evolution of C7-Functionalized Coumarin Derivatives
Compound | C7 Substituent | Structural Impact |
---|---|---|
4-Hydroxy-6,8-dimethyl-2H-chromen-2-one [6] | OH | Enhances H-bond donation but lacks metabolic stability |
2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide [3] | –OCH₂C(O)NH₂ | Introduces neutral, polar terminus; improves solubility |
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl ester [4] [7] | –OC(O)CH(NHCbz)CH₂CH₂SCH₃ | Enables amino acid prodrug delivery with lipophilic side chains |
Target Compound | –OC(O)CH(NHCbz)(CH₂CH₂CH₃) | Combines steric protection (4,8-dimethyl) with norvaline’s lipophilic chain |
Thermal analyses (e.g., DSC/TGA) of analogous C7-sulfonates, such as 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, reveal high thermal stability (decomposition >200°C), underscoring the robustness of C7-O-linked functionalities under physiological conditions [2].
C7-substitution critically influences coumarin bioactivity due to its position within the electron-rich benzenoid ring, which governs interactions with enzymatic pockets. The 4,8-dimethyl configuration in the target compound serves dual roles:
Spectroscopic studies of related compounds confirm these effects. For example, in 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate, hypsochromic shifts in UV-Vis spectra (e.g., λmax 272 nm) arise from electron-withdrawing C7 substituents, while iodination at C8 induces further blue-shifting due to increased band gap energy [2]. Similarly, NMR analyses of such derivatives reveal characteristic shielding/deshielding of protons: H3 appears as a singlet near δ 6.41 ppm, while H5/H6/H8 exhibit distinct coupling patterns diagnostic of substitution effects [2].
Table 2: Spectroscopic Signatures of C7-Substituted Coumarins
Proton/Carbon | Chemical Shift (δ, ppm) in 4-Methyl Analogs [2] | Effect of 4,8-Dimethyl Substitution |
---|---|---|
H3 | ~6.41 (s) | Unaffected; confirms α-pyrone integrity |
H5 | ~7.78 (d, J = 8.4 Hz) | Deshielded by C7 ester carbonyl |
C=O (Lactone) | ~159.2 | Downfield shift from C7 electron withdrawal |
C8 | 84.0 (if iodinated) / 110.3 (unsubstituted) | Quaternary carbon upon substitution (e.g., iodine); methyl shifts to ~18 ppm |
The N-[(benzyloxy)carbonyl]norvalinate moiety attached at C7 exemplifies a prodrug strategy designed to optimize membrane permeability and controlled release. This motif functions through three synergistic mechanisms:
The Cbz group also enables fluorescent tracking—benzenesulfonate analogs exhibit strong UV absorption at 272–283 nm (ε >17,000 L·mol⁻¹·cm⁻¹), allowing quantification of prodrug uptake and distribution [2]. Synthetic routes to such constructs typically involve O-acylation under mild conditions (e.g., triethylamine/DCM, 25°C), preserving the acid-labile benzyloxycarbonyl group while achieving yields >80% [2] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: